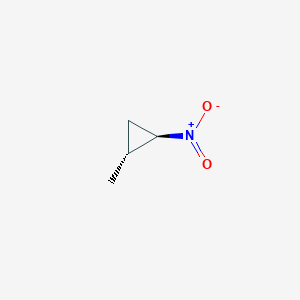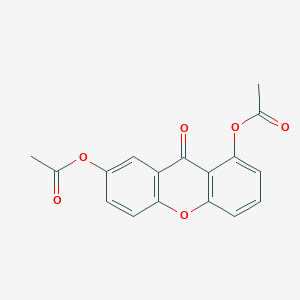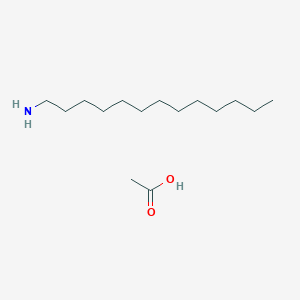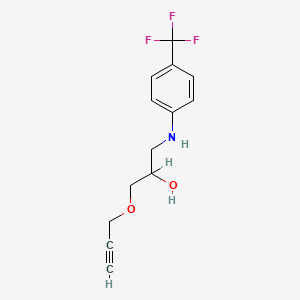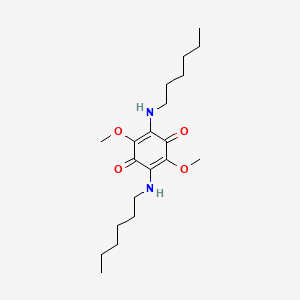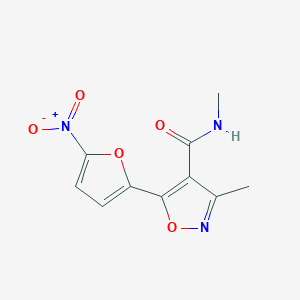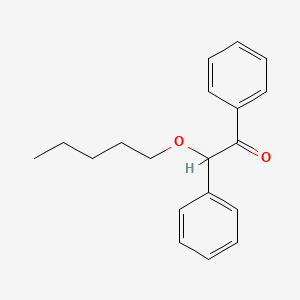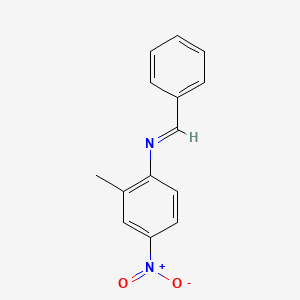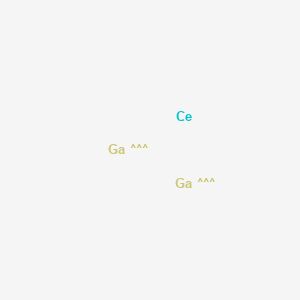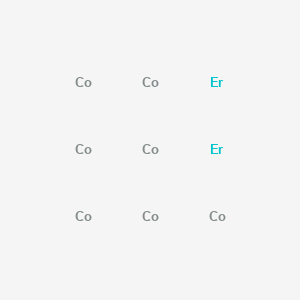
Cobalt;erbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and erbium are two elements that, when combined, form a unique compound with interesting properties and applications. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various alloys . Erbium, on the other hand, is a rare earth element known for its optical properties and use in various high-tech applications . The combination of cobalt and erbium results in a compound that exhibits unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-erbium compounds can be achieved through various methods. One common method is the citrate-gel auto-combustion technique, which involves the use of citric acid as a chelating agent to form a gel that undergoes combustion to produce the desired compound . This method allows for precise control over the composition and properties of the resulting compound.
Industrial Production Methods: In industrial settings, the production of cobalt-erbium compounds often involves high-temperature solid-state reactions. This method requires the mixing of cobalt and erbium oxides, followed by heating at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of a pure and homogeneous product .
化学反応の分析
Types of Reactions: Cobalt-erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-erbium compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of cobalt-erbium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce cobalt and erbium oxides, while reduction reactions may yield metallic cobalt and erbium .
科学的研究の応用
Cobalt-erbium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cobalt-erbium compounds are explored for their potential use in magnetic resonance imaging (MRI) and as contrast agents . In industry, these compounds are used in the production of high-performance magnets and electronic devices .
作用機序
The mechanism of action of cobalt-erbium compounds is primarily based on their magnetic and optical properties. The magnetic properties of cobalt contribute to the compound’s ability to interact with magnetic fields, making it useful in applications like MRI and magnetic data storage . The optical properties of erbium, particularly its ability to emit light in the infrared region, make it valuable in optical communication and laser applications .
類似化合物との比較
Cobalt-erbium compounds can be compared with other similar compounds, such as cobalt-ferrite and erbium-doped yttrium aluminum garnet (YAG). Cobalt-ferrite is known for its high magnetic anisotropy and stability, making it suitable for applications in magnetic recording and biomedical imaging . Erbium-doped YAG, on the other hand, is widely used in laser applications due to its excellent optical properties . The unique combination of cobalt and erbium in cobalt-erbium compounds provides a balance of magnetic and optical properties, making them versatile for various applications.
Similar Compounds
- Cobalt-ferrite (CoFe2O4)
- Erbium-doped yttrium aluminum garnet (Er:YAG)
- Cobalt oxide (Co3O4)
- Erbium oxide (Er2O3)
特性
CAS番号 |
12134-09-7 |
|---|---|
分子式 |
Co7Er2 |
分子量 |
747.05 g/mol |
IUPAC名 |
cobalt;erbium |
InChI |
InChI=1S/7Co.2Er |
InChIキー |
ZWQKOMSVNWHSCL-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Er].[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

